3-Ethynyl-4-methoxyaniline
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Overview
Description
3-Ethynyl-4-methoxyaniline is an organic compound with the molecular formula C9H9NO. It is characterized by the presence of an ethynyl group attached to the third carbon and a methoxy group attached to the fourth carbon of an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethynyl-4-methoxyaniline can be synthesized through various synthetic routes. One common method involves the Sonogashira coupling reaction, where 4-methoxyaniline is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires a base such as triethylamine and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
3-Ethynyl-4-methoxyaniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 3-ethynyl-4-methoxyaniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Ethynylaniline: Lacks the methoxy group, affecting its solubility and reactivity.
4-Ethynyl-2-methoxyaniline: Positional isomer with different electronic and steric properties
Uniqueness
3-Ethynyl-4-methoxyaniline is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct reactivity and solubility properties. This combination allows for versatile applications in synthetic chemistry and potential biological activities .
Biological Activity
3-Ethynyl-4-methoxyaniline is an organic compound characterized by the presence of both ethynyl and methoxy functional groups. Its unique structure not only imparts distinct chemical properties but also positions it as a potential candidate for various biological applications, particularly in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C10H11NO
- Molecular Weight : 163.20 g/mol
- Functional Groups :
- Ethynyl group (-C≡CH)
- Methoxy group (-OCH₃)
The ethynyl group can facilitate π-π interactions with aromatic residues in proteins, while the methoxy group can engage in hydrogen bonding with amino acid side chains. These interactions are crucial for modulating the activity of enzymes and receptors, leading to diverse biological effects.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. The compound's electronic properties, influenced by its functional groups, may enhance its interaction with biological macromolecules, potentially leading to:
- Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the ethynyl and methoxy groups may enhance lipophilicity, aiding in membrane penetration and interaction with microbial targets.
- Anticancer Potential : Research indicates that structural analogs can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth regulation. The unique electronic characteristics of this compound may contribute to its efficacy against cancer cells .
Antimicrobial Activity
A study highlighted the synthesis and evaluation of various aniline derivatives for their antimycobacterial activity against Mycobacterium tuberculosis (Mtb). While direct data on this compound is sparse, compounds with similar functionalities demonstrated significant inhibition of Mtb growth, suggesting a potential pathway for further exploration of this compound's antimicrobial properties .
Anticancer Activity
Research into the structure-activity relationship (SAR) of anilinoquinazolines has shown that modifications to the aniline structure can significantly influence anticancer activity. For instance, compounds exhibiting similar electronic properties to this compound have been reported to act as effective inhibitors of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies and Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds can be beneficial:
Properties
IUPAC Name |
3-ethynyl-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYQTXQFWBCZJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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